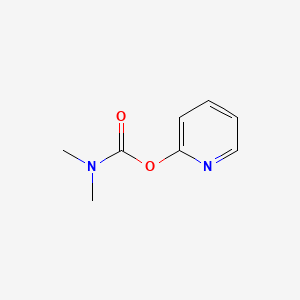

Pyridin-2-yl dimethylcarbamate

Overview

Description

Pyridin-2-yl dimethylcarbamate is a chemical compound . It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid .

Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .Chemical Reactions Analysis

The synthesis of this compound involves a reaction that proceeds through the intermediate formation of hetaryl isocyanates . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .Scientific Research Applications

Gas Adsorption and CO2 Sequestration

Pyridin-2-yl dimethylcarbamate is utilized in the synthesis of zinc adeninate macrocycles. These macrocycles, through adenine-adenine hydrogen bonding interactions, form a 3-D porous crystalline material. This material can modulate its pore aperture size upon adjusting the activation temperature before gas adsorption measurements. This feature is crucial for selective gas adsorption and CO2 sequestration, making it a significant component in environmental and material science research (An et al., 2009).

Herbicidal Activity

Research has explored the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates, including compounds related to this compound. These compounds have been evaluated for their herbicidal activities against weeds and their phytotoxicity against transplanted rice. The structure-activity relationship shows that certain combinations of the pyridin-3-yl group and the naphthalen-1-yl group can achieve superior herbicidal activity without significant phytotoxicity, highlighting their potential in agricultural sciences (Nakayama et al., 2012).

Acetylcholinesterase Inhibitors

A series of N,N-dimethylcarbamates of 2-[(2'-, 3'-, and 4'-hydroxyphenoxy)methyl] heteroaromatic salts, including pyridine derivatives, have been synthesized. These compounds exhibit inhibitory activity against electric eel acetylcholinesterase and show prophylactic activity against a toxic dose of soman in mice. This makes them relevant in biochemistry and pharmacological research, especially in the context of neuroprotective agents and potential antidotes against organophosphorus compounds (Sundberg et al., 1993).

Molecular Structure Analysis

Studies have been conducted on compounds like pirimicarb, which include the this compound structure. These studies focus on understanding the molecular structure, such as the dihedral angles and hydrogen bonding in crystalline structures. This is crucial for advancing knowledge in crystallography and molecular design (Yang et al., 2010).

Coordination Chemistry and Organometallic Applications

Research in coordination chemistry has leveraged pyridin-2-yl-based compounds for synthesizing new tripod ligands. These ligands, containing pyridin-2-yl groups, have applications in coordination and organometallic chemistry. They are of particular interest due to their potential for creating new types of chemical complexes with unique properties, relevant in material science and catalysis research (Byers et al., 1990).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit herbicidal activities and antimicrobial properties

Mode of Action

It’s worth noting that similar compounds have been found to inhibit obtusifoliol 14α-methyl demethylase p450, a key enzyme in the biosynthesis of sterols in plants . This inhibition deprives organisms of important sterols needed for cell membranes, making them potential herbicide candidates .

Biochemical Pathways

Similar compounds have been found to affect the sterol biosynthesis pathway in plants

Result of Action

Similar compounds have been found to exhibit herbicidal and antimicrobial activities

properties

IUPAC Name |

pyridin-2-yl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNSAMDISDEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275630 | |

| Record name | Pyridin-2-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6969-89-7 | |

| Record name | NSC68653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridin-2-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

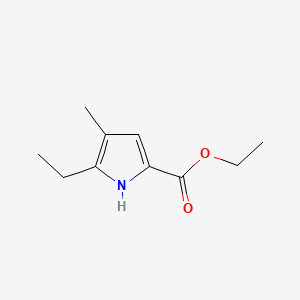

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

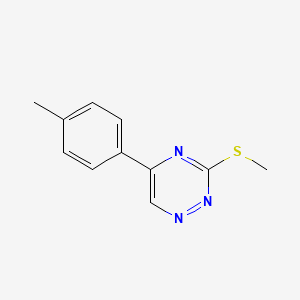

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[1,2-a]benzimidazole-7-carbonitrile](/img/structure/B3356926.png)